molecular formula C11H12N2O B1275358 N-(1-cyano-1-methylethyl)benzamide CAS No. 54016-31-8

N-(1-cyano-1-methylethyl)benzamide

Cat. No.: B1275358
CAS No.: 54016-31-8
M. Wt: 188.23 g/mol
InChI Key: KQMOBXIDUMSODX-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)benzamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Colorimetric Sensing

N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to N-(1-cyano-1-methylethyl)benzamide, have been synthesized and studied for their colorimetric sensing properties. One derivative containing a 3,5-dinitrophenyl group demonstrated a remarkable color transition from colorless to black in the presence of fluoride anions. This change is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, suggesting potential applications in naked-eye detection of fluoride anion in solutions (Younes et al., 2020).

Melanoma Cytotoxicity

Research has explored benzamide derivatives, including radioiodinated N-(2-(diethylamino)ethyl)benzamides, for selective targeting of melanotic melanoma. These compounds have shown high binding capacity and enhanced cytotoxicity against melanoma cells compared to the parent compound, chlorambucil. This highlights the potential of benzamide derivatives in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Neuroleptic Activity

Certain benzamides have been synthesized as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats. For example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was found to be significantly more potent than traditional neuroleptics, indicating its potential as a drug for treating psychosis (Iwanami et al., 1981).

Solubility and Cocrystal Formation

The solubility of benzamide in various solvents was studied, which is critical for its applications in drug formulation and chemical processes. For instance, the solubility in alcohols like ethanol was used to form benzamide cocrystals with benzoic acid, demonstrating the importance of understanding solubility for the development of pharmaceutical formulations (Ouyang et al., 2019).

Microwave-Promoted Synthesis

Microwave irradiation has been employed for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This method provides a cleaner, more efficient, and faster synthesis route compared to traditional thermal heating, indicating its utility in the synthesis of benzamide derivatives (Saeed, 2009).

Modulation of Metabotropic Glutamate-5 Receptor

Benzamide derivatives have been studied for their role in modulating the metabotropic glutamate-5 receptor, an important target in neurological disorders. For example, CDPPB, a benzamide derivative, was found to potentiate glutamate-induced calcium release, providing insights into the development of treatments for neurological conditions (de Paulis et al., 2006).

Safety and Hazards

The safety information for N-(1-cyano-1-methylethyl)benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-11(2,8-12)13-10(14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMOBXIDUMSODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395882
Record name N-(1-cyano-1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54016-31-8
Record name N-(1-cyano-1-methylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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